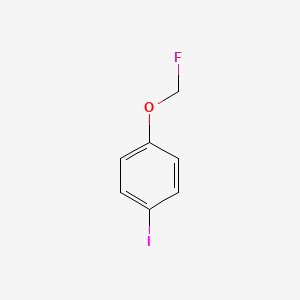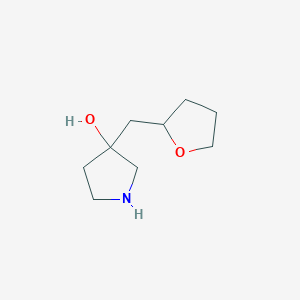![molecular formula C20H17ClN4O5S B13550282 3-[[(6-chloropyridine-3-carbonyl)amino]carbamoyl]-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 757221-79-7](/img/structure/B13550282.png)
3-[[(6-chloropyridine-3-carbonyl)amino]carbamoyl]-N-(2-methoxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(6-chloropyridin-3-yl)formohydrazido]carbonyl}-N-(2-methoxyphenyl)benzene-1-sulfonamide is a complex organic compound that features a combination of pyridine, formohydrazido, carbonyl, methoxyphenyl, and sulfonamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(6-chloropyridin-3-yl)formohydrazido]carbonyl}-N-(2-methoxyphenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple the 6-chloropyridin-3-yl group with other aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3-{[(6-chloropyridin-3-yl)formohydrazido]carbonyl}-N-(2-methoxyphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
3-{[(6-chloropyridin-3-yl)formohydrazido]carbonyl}-N-(2-methoxyphenyl)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is utilized in the development of new materials, such as polymers and coatings, with specific properties.
作用机制
The mechanism of action of 3-{[(6-chloropyridin-3-yl)formohydrazido]carbonyl}-N-(2-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
- 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide
- 1-[(6-chloropyridin-3-yl)carbonyl]-2,3-dihydro-1H-indole
Uniqueness
Compared to similar compounds, 3-{[(6-chloropyridin-3-yl)formohydrazido]carbonyl}-N-(2-methoxyphenyl)benzene-1-sulfonamide stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
757221-79-7 |
|---|---|
分子式 |
C20H17ClN4O5S |
分子量 |
460.9 g/mol |
IUPAC 名称 |
3-[[(6-chloropyridine-3-carbonyl)amino]carbamoyl]-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C20H17ClN4O5S/c1-30-17-8-3-2-7-16(17)25-31(28,29)15-6-4-5-13(11-15)19(26)23-24-20(27)14-9-10-18(21)22-12-14/h2-12,25H,1H3,(H,23,26)(H,24,27) |
InChI 键 |
KVIIMTLGWAXRRS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NNC(=O)C3=CN=C(C=C3)Cl |
溶解度 |
62.8 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


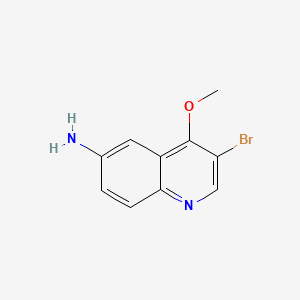
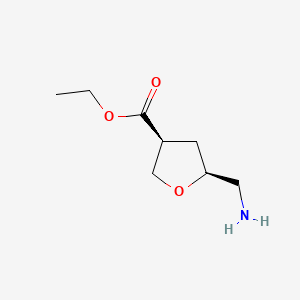
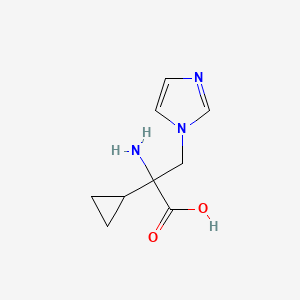
![Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13550217.png)

![2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B13550224.png)

![1-Thiaspiro[5.5]undecan-4-aminehydrochloride](/img/structure/B13550254.png)
![methyl (2S)-2-[(1-benzofuran-2-yl)formamido]-3-(1H-indol-3-yl)propanoate](/img/structure/B13550261.png)
![1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13550264.png)
![2-[(Piperidin-4-yl)methyl]pyridin-4-aminedihydrochloride](/img/structure/B13550268.png)
![3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13550272.png)
